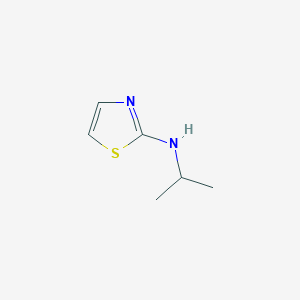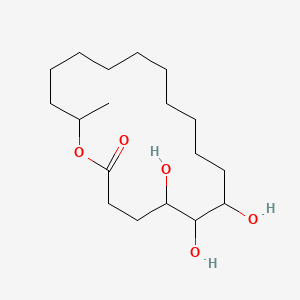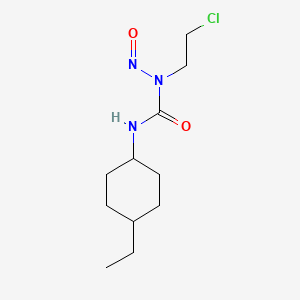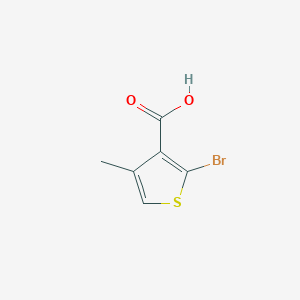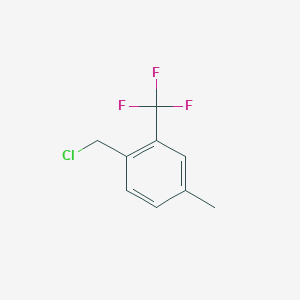
4-Methyl-2-(trifluoromethyl)benzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be achieved through several routes. One common method involves the chloromethylation of 4-methyl-2-(trifluoromethyl)benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity.
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The trifluoromethyl group can be reduced under specific conditions, although this reaction is less common due to the stability of the CF3 group.
Common reagents and conditions for these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals, including polymers and surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes and proteins.
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group affects the compound’s chemical properties and reactivity.
1-(Chloromethyl)-4-methylbenzene: Lacks the trifluoromethyl group, leading to reduced stability and different applications.
The presence of both the methyl and trifluoromethyl groups in 1-(Chloromethyl)-4-methyl-2-(trifluoromethyl)benzene makes it unique, offering a balance of reactivity and stability that is advantageous for various applications.
Propiedades
Fórmula molecular |
C9H8ClF3 |
|---|---|
Peso molecular |
208.61 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-methyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
VACHUULSFDIFSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13970206.png)


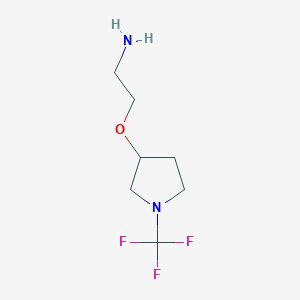
![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)

